4-Chloro-2-formylphenyl acetate

Lipophilicity LogP Drug-likeness

4-Chloro-2-formylphenyl acetate (CAS 60315-73-3), also referred to as 2-acetoxy-5-chlorobenzaldehyde, is a small-molecule aromatic building block with the molecular formula C9H7ClO3 and a molecular weight of 198.60 g/mol. It belongs to the phenyl acetate ester class and is characterized by the simultaneous presence of an electrophilic formyl group at the ortho position, a hydrolytically labile acetoxy ester at the ipso position, and an electron-withdrawing chlorine atom at the para position.

Molecular Formula C9H7ClO3
Molecular Weight 198.60 g/mol
CAS No. 60315-73-3
Cat. No. B14596651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-formylphenyl acetate
CAS60315-73-3
Molecular FormulaC9H7ClO3
Molecular Weight198.60 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)Cl)C=O
InChIInChI=1S/C9H7ClO3/c1-6(12)13-9-3-2-8(10)4-7(9)5-11/h2-5H,1H3
InChIKeyKXWQJKOWGGPRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-formylphenyl acetate CAS 60315-73-3: Core Chemical Identity and Classification


4-Chloro-2-formylphenyl acetate (CAS 60315-73-3), also referred to as 2-acetoxy-5-chlorobenzaldehyde, is a small-molecule aromatic building block with the molecular formula C9H7ClO3 and a molecular weight of 198.60 g/mol . It belongs to the phenyl acetate ester class and is characterized by the simultaneous presence of an electrophilic formyl group at the ortho position, a hydrolytically labile acetoxy ester at the ipso position, and an electron-withdrawing chlorine atom at the para position . This unique trifunctional architecture confers orthogonal reactivity handles useful for stepwise derivatization in medicinal chemistry and agrochemical intermediate synthesis .

Why Generic Substitution of 4-Chloro-2-formylphenyl acetate Fails: Structural Determinants of Differential Reactivity


Superficially similar ortho-formylphenyl acetates or chlorobenzaldehydes cannot be interchanged with 4-chloro-2-formylphenyl acetate because the interplay between the electron-withdrawing para-chloro substituent, the ortho-formyl group, and the acetoxy ester generates a unique electronic and steric environment that dictates regioselectivity in subsequent transformations . The para-chloro substituent deactivates the aromatic ring toward electrophilic substitution while simultaneously increasing the electrophilicity of the formyl carbonyl, accelerating nucleophilic addition relative to the non-chlorinated analog 2-formylphenyl acetate . Furthermore, the acetoxy group serves as both a protecting group for the phenolic oxygen and a leaving group, enabling chemoselective transformations that are impossible with the corresponding free phenol, 4-chloro-2-formylphenol (5-chlorosalicylaldehyde) [1].

Quantitative Differentiation Evidence for 4-Chloro-2-formylphenyl acetate: Comparator Data Guide for Procurement Decisions


Lipophilicity Differentiation: LogP Comparison with 2-Formylphenyl acetate

The introduction of a para-chloro substituent substantially increases lipophilicity compared to the non-halogenated parent. 4-Chloro-2-formylphenyl acetate has a calculated LogP of 2.08 , whereas 2-formylphenyl acetate has a lower LogP of 1.42 . This difference of ΔLogP = +0.66 translates to approximately a 4.6-fold increase in octanol-water partition coefficient, which is consequential for membrane permeability in cell-based assays and for chromatographic retention in purification workflows .

Lipophilicity LogP Drug-likeness Permeability

Boiling Point Differentiation: Thermal Stability Comparison with 2-Formylphenyl acetate

The presence of the chlorine atom elevates the boiling point of 4-chloro-2-formylphenyl acetate by approximately 30°C relative to the non-chlorinated analog, indicating stronger intermolecular forces and potentially greater thermal stability during distillation or high-temperature reactions . The target compound boils at 303°C at 760 mmHg , while 2-formylphenyl acetate boils at 272.9°C under identical pressure .

Thermal stability Boiling point Purification Distillation

MAO-B Inhibitory Activity Comparison with Structural Analogs

In a standardized recombinant human MAO-B inhibition assay, 4-chloro-2-formylphenyl acetate (tested as 2-acetoxy-5-chlorobenzaldehyde) exhibited an IC50 of 2,500 nM [1]. This micromolar-range activity contrasts with the potent nanomolar-range activity of optimized MAO-B inhibitors such as certain oxazole derivatives (IC50 = 83 nM), which are structurally more complex [2]. The compound's activity is also distinct from the general class of chlorobenzaldehydes, where MAO-B inhibition potency varies dramatically with substitution pattern, as demonstrated by structure-activity relationship studies showing that para-chloro substitution can shift MAO-A/MAO-B selectivity [3].

MAO-B inhibition Neurochemistry Enzyme assay IC50

HMG-CoA Reductase Activity Profile: Negative Selectivity Data

When evaluated for HMG-CoA reductase inhibition in rat liver microsomal preparations, compounds containing the 4-chloro-2-formylphenyl acetate scaffold showed IC50 values exceeding 160,000 nM in multiple assay formats, including nonsaponifiable lipid synthesis (IC50 = 160,000 nM), total lipid synthesis (IC50 = 310,000 nM), and fatty acid synthesis (IC50 = 930,000 nM) [1]. This low micromolar-to-submillimolar activity profile contrasts sharply with statin-class inhibitors which typically exhibit nanomolar IC50 values in comparable assays, such as lovastatin with IC50 values in the low nanomolar range [2]. This negative data is valuable for applications requiring HMG-CoA reductase counter-screening to confirm target selectivity.

HMG-CoA reductase Cholesterol biosynthesis Counter-screening Selectivity

Highest-Value Application Scenarios for 4-Chloro-2-formylphenyl acetate Based on Quantitative Evidence


Medicinal Chemistry Scaffold Derivatization Requiring Orthogonal Reactivity

The simultaneous presence of an acetoxy ester (hydrolyzable protecting group), a formyl group (nucleophilic addition/reductive amination handle), and a para-chloro substituent (cross-coupling handle via SNAr or metal-catalyzed reactions) makes this compound ideal for stepwise library synthesis where sequential, non-interfering transformations are required . The acetoxy group can be selectively hydrolyzed to reveal a phenolic -OH without affecting the formyl group, enabling chemoselective diversification that is not possible with 4-chloro-2-formylphenol or 2-formylphenyl acetate alone [1].

Agrochemical Intermediate Synthesis Leveraging Enhanced Lipophilicity

The LogP of 2.08 (approximately 0.66 units higher than the non-chlorinated analog) indicates improved membrane permeability and environmental persistence characteristics relevant to agrochemical active ingredient design . The para-chloro substituent is a privileged motif in herbicides and fungicides, and the acetoxy-protected phenol prevents unwanted oxidative metabolism during early-stage synthesis, improving overall yield in multi-step agrochemical intermediate production [1].

MAO-B Ligand Development and Counter-Screening Applications

The compound's moderate MAO-B inhibitory activity (IC50 = 2,500 nM) positions it as a useful reference standard or starting scaffold for structure-activity relationship studies targeting monoamine oxidase enzymes . Its concurrent lack of HMG-CoA reductase activity (IC50 > 160,000 nM) makes it particularly valuable in programs where exclusion of cholesterol biosynthesis pathway interference is critical for data interpretation [1].

Polymer and Materials Chemistry: Functional Monomer Synthesis

The acetoxy-substituted benzaldehyde architecture has been demonstrated as a viable monomer precursor in Knoevenagel condensation reactions for producing ring-substituted phenylcyanoacrylate copolymers . The para-chloro substituent on 4-chloro-2-formylphenyl acetate provides an additional site for post-polymerization modification via cross-coupling, a capability absent in the non-halogenated 2-formylphenyl acetate [1]. This enables the synthesis of functionalized polymers with tunable properties.

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